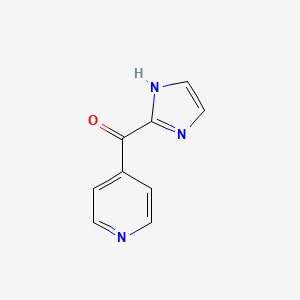

4-(1H-imidazole-2-carbonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIZPNADAAYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428073 | |

| Record name | 1H-imidazol-2-yl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-00-8 | |

| Record name | 1H-imidazol-2-yl(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Focused Investigation: the Rationale for Studying 4 1h Imidazole 2 Carbonyl Pyridine

Rationale for Focused Investigation of this compound and Its Derivatives

Researchers are particularly interested in exploring how modifications to either the imidazole or pyridine ring, or the carbonyl linker itself, can influence the molecule's electronic properties, coordination chemistry, and biological activity. For instance, the synthesis of various derivatives allows for a systematic study of structure-activity relationships, which is crucial for the rational design of new compounds with desired functionalities. nih.gov The development of new synthetic methodologies for creating these derivatives is also an active area of research. organic-chemistry.orgresearchgate.net

Charting the Course: Scope and Research Objectives

Scope and Research Objectives

The primary objectives of research into this compound include:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to this compound and its derivatives. This includes the purification and comprehensive characterization of these compounds using various analytical techniques.

Structural Analysis: Determining the precise three-dimensional structure of the molecule and its derivatives to understand the spatial arrangement of the imidazole (B134444) and pyridine (B92270) rings and the carbonyl linker.

Physicochemical Properties: Investigating the fundamental physical and chemical properties of the compound, such as its solubility, stability, and electronic characteristics.

Reactivity and Functionalization: Exploring the reactivity of the molecule at different sites to enable the synthesis of a diverse library of derivatives with tailored properties.

Potential Applications: Evaluating the potential of this compound and its derivatives in various fields, including materials science, catalysis, and medicinal chemistry.

The data gathered from these investigations is crucial for building a comprehensive understanding of this promising chemical compound.

Strategies for Carbonyl-Bridged Imidazole-Pyridine Architectures

The synthesis of molecules containing an imidazole ring linked to a pyridine ring via a carbonyl group, such as this compound, requires precise chemical strategies. These methods focus on the formation of the key ketone linkage between the two heterocyclic systems.

Direct Acylation and Coupling Approaches

Direct acylation presents a straightforward conceptual approach to forming pyridyl-imidazolyl ketones. However, the inherent electronic properties of these heterocycles introduce significant challenges. Pyridines are electron-deficient, which generally makes them poor substrates for standard electrophilic substitution reactions like Friedel-Crafts acylation. youtube.com The reaction is further complicated by the tendency for acylation to occur at the pyridine nitrogen, forming a pyridinium (B92312) salt that is even more deactivated. youtube.com

Conversely, imidazole can act as an excellent nucleophile, readily reacting with acylating agents like acid chlorides. youtube.com This reaction typically occurs at the NH group of the imidazole ring, leading to N-acylimidazoles. youtube.com While this is useful for activating carboxylic acids, it does not directly form the desired C-C bond of a ketone.

To achieve the target carbonyl bridge, alternative strategies are employed:

Acylation of Metalated Heterocycles: A common strategy involves the metalation of either the pyridine or imidazole ring with a strong base, followed by quenching with an appropriate acylating agent. For instance, lithiated pyridines can be acylated with benzoyl chloride to yield pyridyl ketones. youtube.com

Radical Acylation: Nucleophilic acyl radicals can add to pyridinium salts, typically at the 2- or 4-positions, to form the ketone linkage after an oxidation step. youtube.com

Condensation with Activated Imidazoles: An efficient method has been developed for the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene (B1212753) compounds using magnesium ethoxide, forming imidazolyl di- and tri-carbonyl compounds that can serve as precursors to more complex systems. rsc.org

Multicomponent Reaction Protocols for Imidazole Carboxamides

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to complex molecules by combining three or more reactants in a single step. For the synthesis of imidazole carboxamides and related structures, several MCR protocols have been developed.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a versatile three-component reaction involving a heterocyclic amidine, an aldehyde, and an isocyanide. nih.govacs.org This reaction is highly effective for assembling drug-like molecules that feature a core bicyclic imidazo (B10784944) ring fused to another heterocycle, such as imidazo[1,2-a]pyridines. nih.govacs.org While not directly yielding a simple imidazole carboxamide, the GBB reaction provides rapid access to the fused imidazopyridine scaffold, a key analogue structure.

Another relevant strategy involves the design of benzo[d]imidazole-2-carboxamides as a novel anti-tuberculosis scaffold. nih.gov The synthesis of these target compounds was achieved through the amidation of ethyl benzo[d]imidazole-2-carboxylates. nih.gov The carboxylate intermediates themselves were prepared via a green, one-pot tandem N-arylation-reduction-cyclocondensation procedure, highlighting the power of combining multiple reaction steps to build complexity efficiently. nih.gov Imidazole itself can also serve as an organocatalyst in MCRs to generate a wide diversity of functionalized molecules. rsc.org

Synthesis of Related Imidazo[x,y-a/b/c]pyridine Systems

Imidazopyridines are fused heterocyclic systems with significant applications in medicinal chemistry. organic-chemistry.org Their synthesis often relies on transition-metal-catalyzed reactions that enable the construction of the bicyclic core through cyclization and functionalization pathways.

Transition-Metal-Catalyzed Cyclization and Functionalization Routes

Transition metals, particularly copper and palladium, are pivotal in the modern synthesis of imidazopyridines. These catalysts facilitate key bond-forming events, often under mild conditions and with high efficiency, providing access to a broad range of structurally diverse derivatives. nih.gov

Copper catalysis is a cornerstone for the synthesis of imidazo[1,2-a]pyridines, frequently utilizing air or oxygen as a green oxidant. These methods often involve the formation of C–N bonds through oxidative pathways.

Key copper-catalyzed approaches include:

Aerobic Oxidative Cyclization: A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides imidazo[1,2-a]pyridines in high yields (66–95%) under mild conditions. organic-chemistry.org This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org

Aerobic Dehydrogenative Cyclization: An environmentally friendly synthesis of imidazo[1,2-a]pyridines is achieved through a rapid, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters. organic-chemistry.org

Reaction with Nitroolefins: A one-pot procedure using copper(I) catalysts allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, with air serving as the oxidant. organic-chemistry.orgnih.gov

C-H Functionalization: A novel method involves the copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines with N-(alkylidene)-4H-1,2,4-triazol-4-amines. nih.gov Similarly, CuI-catalyzed aerobic oxidative α-amination cyclization of ketones with 2-aminopyridines provides access to aryl- or alkenyl-substituted imidazoheterocycles. organic-chemistry.orgnih.gov

Three-Component Reactions: A single copper(II) catalyst can mediate a three-component cascade aminomethylation/cycloisomerization of propiolates, benzaldehydes, and 2-aminopyridines to form functionalized imidazo[1,2-a]pyridines in excellent yields. acs.orgbeilstein-journals.org Another three-component domino reaction uses CuI to catalyze the reaction of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.orgbio-conferences.org

Table 1: Overview of Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

| Starting Materials | Catalyst | Oxidant | Key Features | Yield | Citations |

|---|---|---|---|---|---|

| Ketoxime Acetates, Pyridines | CuI | Air (Aerobic) | Mild conditions, broad functional group tolerance. | 66-95% | organic-chemistry.org |

| Pyridines, Ketone Oxime Esters | Copper | Air (Aerobic) | Rapid, environmentally friendly dehydrogenative cyclization. | N/A | organic-chemistry.org |

| Aminopyridines, Nitroolefins | CuBr | Air (Aerobic) | One-pot procedure, general method. | up to 90% | organic-chemistry.org |

| Substituted Pyridines, N-(alkylidene)-4H-1,2,4-triazol-4-amines | Copper | Air (Aerobic) | C-H functionalization, cleavage of N-N bond. | N/A | nih.gov |

| Benzaldehydes, 2-Aminopyridines, Propiolates | Cu(OAc)₂ | Air (Aerobic) | Three-component cascade, excellent yields. | N/A | acs.orgbeilstein-journals.org |

| Aldehydes, 2-Aminopyridines, Terminal Alkynes | CuI | N/A | Three-component domino reaction. | Moderate (45% with CuI alone) | beilstein-journals.orgbio-conferences.org |

| 2-Aminopyridines, Acetophenones | CuI | Air (Aerobic) | Broad functional group compatibility. | N/A | organic-chemistry.org |

Palladium catalysts are renowned for their efficacy in cross-coupling reactions, and they also enable powerful transformations for constructing heterocyclic systems. While multicomponent reactions for imidazopyridines are often associated with other metals, palladium catalysis provides unique pathways.

For instance, the synthesis of complex imidazopyridine-based PD-1/PD-L1 antagonists has utilized a Suzuki cross-coupling reaction as a key initial step. nih.govacs.org In this approach, a (3-bromo-2-methylphenyl)methanol (B1336436) is coupled with a boronic acid using a Pd(dppf)Cl₂ catalyst to construct a biphenyl (B1667301) fragment, which is then elaborated into an amidine for a subsequent GBB three-component reaction. nih.govacs.org

More direct applications of palladium in forming the core structure include:

C-3 Arylation: A phosphine-free, palladium-catalyzed method has been developed for the synthesis of C-3 arylated imidazopyridines, demonstrating the utility of palladium in functionalizing the pre-formed heterocyclic system. beilstein-journals.org

Synthesis of Vinyl-Substituted Analogues: A novel synthesis of 3-vinylimidazo[1,2-a]pyridines has been achieved using a Pd(OAc)₂ catalyst, proceeding via a 1,2-H shift of a palladium-carbene complex. beilstein-journals.org

Domino Annulation Reactions: An advanced strategy involves a palladium/norbornene-catalyzed C−H/C−H [3 + 2] annulation of imidazopyridines with 2-halobenzoic acids. acs.org This domino process efficiently constructs complex, ring-fused imidazo[1,2-a]pyridine (B132010) architectures with promising fluorescent properties. acs.org

An exploration of contemporary and advanced synthetic strategies reveals a multitude of sophisticated methodologies for constructing the this compound framework and its closely related analogues. These methods, ranging from metal-catalyzed annulations to green chemistry and electrochemical approaches, offer chemists a diverse toolkit for accessing this important heterocyclic motif. The following sections detail specific, state-of-the-art protocols, emphasizing the reaction mechanisms and scope.

1 Advanced Synthetic Methodologies for this compound and its Analogues

3 Gold-Catalyzed Annulation Processes

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic systems through the activation of alkynes and other unsaturated bonds. For the construction of imidazole and fused-imidazole rings, gold catalysts facilitate unique cyclization and cycloaddition pathways.

A notable strategy involves the gold-catalyzed [2+3] cycloaddition of nitriles with α-imino gold carbene intermediates. nih.gov These highly reactive carbene intermediates can be generated in situ from the reaction of an azido (B1232118) group with a tethered alkyne in the presence of a gold catalyst like AuCl₃. nih.gov The electrophilic carbene then reacts with a nitrile, which can be used as the reaction solvent, to form the bicyclic imidazole ring system in a rapid, bimolecular process. nih.gov Although this specific example leads to a bicyclic system, the underlying principle of gold-catalyzed nitrene transfer and subsequent reaction with a nitrile provides a pathway to 2-substituted imidazole rings.

Furthermore, gold-catalyzed intermolecular annulation reactions are well-established for building various N-heterocycles. rsc.org These reactions often involve the activation of an alkyne by a gold catalyst, making it susceptible to nucleophilic attack. For instance, annulations of aniline (B41778) derivatives with alkynes proceed via gold catalysis to form quinolines, showcasing the power of gold to mediate C-C and C-N bond formation in a single pot. rsc.org This principle can be extended to the synthesis of imidazoles where a 1,2-diamine equivalent reacts with a gold-activated alkyne synthon. Gold-catalyzed bicyclic annulations have also been demonstrated using 1,n-diynes, where a hydroxyl group can act as an intramolecular nucleophile to trigger a cascade, ultimately forming a fused ring system. rsc.org

Table 1: Examples of Gold-Catalyzed Reactions for Imidazole Synthesis

| Catalyst | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| AuCl₃ | Azido-alkyne, Nitrile | Bicyclic Imidazole | In situ generation of α-imino gold carbene | nih.gov |

4 Iron-Catalyzed Protocols

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. Numerous iron-catalyzed protocols have been developed for the synthesis of imidazoles and fused imidazopyridine systems.

One effective method is the iron(II) chloride-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α,β-unsaturated nitro-olefins. thieme-connect.com The proposed mechanism involves an initial Michael-type addition of the aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group. thieme-connect.com This approach is operationally simple and tolerates a range of substituents on both starting materials. thieme-connect.com Similarly, an iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins provides access to 3-methyl-2-arylimidazo[1,2-a]pyridines in good yields. organic-chemistry.org

Another powerful iron-catalyzed strategy involves C(sp³)–H amination–cyclization under aerobic conditions. thieme-connect.com This method can construct imidazo[1,2-a]pyridines from readily available benzylpyridines and benzylamines. The reaction is believed to proceed through a radical mechanism where iron and oxygen facilitate the initial oxidative carbonylation, followed by condensation to an imine intermediate. An iron-catalyzed oxidative C–H activation then triggers the cyclization to form the fused heterocyclic core. thieme-connect.com

For the direct formation of the imidazole ring, an iron-catalyzed [3+2] annulation between amidoximes and enones has been reported to produce imidazoles with a ketone moiety at the C-4 position. rsc.org Additionally, a redox-neutral iron-catalyzed [3+2] annulation of oxime acetates with vinyl azides furnishes 2,4-substituted 2H-imidazoles. acs.orgorganic-chemistry.org This green reaction uses the oxime acetate (B1210297) as an internal oxidant and proceeds under mild conditions without the need for external additives. organic-chemistry.org

Table 2: Overview of Iron-Catalyzed Syntheses of Imidazole and Imidazopyridine Analogues

| Catalyst | Starting Materials | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₂ | 2-Aminopyridine (B139424), Nitroolefin | Imidazo[1,2-a]pyridine | 26–95% | thieme-connect.com |

| Fe(OAc)₂ | Oxime Acetate, Vinyl Azide | 2,4-Disubstituted 2H-imidazole | up to 94% | organic-chemistry.org |

| Iron Catalyst | Amidoxime, Enone | C-4 Ketone Substituted Imidazole | Good to Excellent | rsc.org |

| Iron Catalyst | Benzylpyridine, Benzylamine | Imidazo[1,2-a]pyridine | Good to Excellent | thieme-connect.com |

5 Zinc-Catalyzed Methods (e.g., zinc triflate catalysis)

Zinc catalysts, particularly zinc triflate (Zn(OTf)₂), have proven to be effective Lewis acids for promoting the synthesis of imidazole-containing heterocycles. A straightforward and efficient methodology for synthesizing 2-substituted-1H-imidazo[4,5-c]pyridine derivatives utilizes Zn(OTf)₂ to catalyze the condensation and subsequent cyclization of 3,4-diaminopyridine (B372788) with various substituted aldehydes. Current time information in Bangalore, IN.jscimedcentral.com

The reaction proceeds in refluxing methanol, and optimization studies have shown that 30 mol% of the zinc triflate catalyst provides the best results. jscimedcentral.com The method is noted for its simple reaction conditions and its ability to produce the target products in high yields, often in analytically pure form after filtration. Current time information in Bangalore, IN. The versatility of this protocol has been demonstrated with a wide array of substituted aryl aldehydes, indicating broad functional group tolerance. Current time information in Bangalore, IN.jscimedcentral.com This approach avoids the harsh conditions and toxic reagents associated with some traditional methods. Current time information in Bangalore, IN.

In a broader context, zinc-based catalysts, such as ZnFe₂O₄ nanoparticles, have also been employed for the synthesis of tetrasubstituted imidazoles through the reaction of an aldehyde, benzil, and primary amines. In this system, the iron is proposed to act as the Lewis acid to activate the carbonyl group. rsc.org

Table 3: Zinc Triflate-Catalyzed Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines

| Catalyst | Starting Materials | Solvent | Conditions | Key Advantage | Reference |

|---|

2 Metal-Free and Green Chemistry Approaches (e.g., ultrasound-assisted C-H functionalization, catalyst-free cascade processes)

In line with the principles of green chemistry, several metal-free and environmentally benign methods have been developed. These approaches often utilize safer solvents, avoid toxic catalysts, and sometimes proceed as catalyst-free cascade reactions.

A notable catalyst-free method involves the [3+2] cyclization of vinyl azides with amidines to afford 2,4-disubstituted-1H-imidazoles. acs.org This reaction proceeds smoothly to give products in good yields and is an excellent example of atom-economical synthesis. Another catalyst-free cascade process enables the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org

Green chemistry principles are also embodied in a tandem reaction sequence for the construction of the imidazo[4,5-b]pyridine skeleton starting from 2-chloro-3-nitropyridine. organic-chemistry.org This procedure involves a sequence of an SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation with an aldehyde, all performed in an environmentally benign H₂O-IPA solvent medium. organic-chemistry.org

Furthermore, metal-free, one-pot methods have been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyl compounds. snnu.edu.cn Under aerobic conditions and with a catalytic amount of acetic acid, this reaction proceeds via N-α-C(sp³)–H bond functionalization to give polysubstituted imidazoles in high yields. snnu.edu.cn

3 Microwave-Assisted and Thermal Cyclization Reactions

Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times and often improve yields. The synthesis of imidazole and its fused analogues has greatly benefited from this technology.

For example, the synthesis of 2,4,5-triaryl-imidazoles can be achieved from a keto-oxime via cyclization to an N-hydroxyimidazole intermediate. researchgate.net A subsequent, unprecedented in situ thermal reduction of the N-O bond occurs upon microwave irradiation at 200 °C, yielding the final product. researchgate.net Diversely functionalized imidazole-4-carboxylates have also been prepared using microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a key method for producing imidazo[1,2-a]pyridines, is often accelerated by microwave heating. thieme-connect.com Using phosphotungstic acid (HPW) as a green catalyst in ethanol, the GBB reaction between aminopyridines, aldehydes, and isocyanides can be completed in as little as 30 minutes under microwave irradiation, providing high yields of the desired products. thieme-connect.com This methodology is notable for its low catalyst loading and broad substrate scope, including aliphatic aldehydes. thieme-connect.com

4 Electrochemical Synthetic Routes (e.g., oxidative regioselective C-H cyanation)

Electrochemical synthesis offers a powerful and green alternative to traditional chemical redox reactions, as it uses electrical current to drive reactions, thus avoiding stoichiometric chemical oxidants or reductants.

A prominent example is the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines. thieme-connect.com This method proceeds via a three-component cascade process involving pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). thieme-connect.com In this reaction, NH₄SCN serves a dual role as both the electrolyte and the cyanating agent. The mechanism involves the formation of an imine from pyridine-2-carboxaldehyde and an amine, followed by a cascade of anodic oxidation and cyclization to yield the 1-cyano-imidazo[1,5-a]pyridine product. thieme-connect.com

5 Tandem Reaction Sequences

Tandem, or cascade, reactions are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This strategy is particularly powerful for the rapid assembly of complex heterocyclic scaffolds.

The synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has been achieved through a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by an Ugi four-component reaction. organic-chemistry.org In this approach, an imidazo[1,2-a]pyridine-containing acid is first synthesized via the GBB reaction. This product is then used as the acid component in a subsequent Ugi reaction to build a peptidomimetic chain, demonstrating how complex molecules can be assembled with high efficiency. organic-chemistry.org

Another elegant tandem reaction is the rapid construction of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine. rsc.orgorganic-chemistry.org This process involves a sequence of three reactions in one pot: a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by the in situ reduction of the nitro group, and finally a heteroannulation with an aromatic aldehyde. organic-chemistry.org This method is notable for its efficiency and the use of a green H₂O-IPA solvent system. rsc.orgorganic-chemistry.org

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For this compound and its analogues, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹³C-NMR spectrum, aromatic carbons typically resonate between 120 and 160 ppm. Carbons directly bonded to nitrogen atoms show characteristic downfield shifts due to nitrogen's electronegativity. The signals for the C-2 carbon of the imidazole ring and the C-4 carbon of the pyridine ring are expected in the 140-160 ppm range, confirming the connectivity between the two heterocyclic rings. For instance, in a related compound, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the ¹³C-NMR (DMSO-d₆, 125.7 MHz) shows signals at 159.1 ppm and 159.6 ppm for the C2 and C4 carbons of the quinazoline (B50416) ring, respectively. researchgate.net

¹H-NMR spectroscopy provides information on the proton environments. For example, in N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the proton signals are well-resolved, with the imidazole protons appearing at 7.70 ppm, 7.25 ppm, and 6.94 ppm. researchgate.net In cases of tautomerism, where a proton can move between different nitrogen atoms in the imidazole ring, the NMR signals may appear as averaged resonances if the exchange rate is fast on the NMR timescale.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Imidazole and Pyridine Derivatives

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|---|

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine researchgate.net | DMSO-d₆ | 8.44 (m, 2H), 8.34 (t, 1H), 8.24 (d, 1H), 7.77 (m, 2H), 7.70 (s, 1H), 7.49 (m, 4H), 7.25 (s, 1H), 6.94 (s, 1H), 4.14 (t, 2H), 3.66 (t, 2H), 2.18 (q, 2H) | 159.6, 159.1, 149.9, 138.5, 132.6, 130.0, 128.2, 127.8, 125.2, 122.7, 113.8, 43.9, 37.9, 30.2 |

| 2-(4-Methoxyphenyl)pyridine rsc.org | CDCl₃ | 8.67 (m, 1H), 7.98 (m, 2H), 7.68 (m, 2H), 7.18 (m, 1H), 7.02 (m, 2H), 3.87 (s, 3H) | 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. In this compound, the carbonyl group (C=O) stretching vibration is a key feature, typically appearing in the range of 1650-1750 cm⁻¹. For N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the IR spectrum shows characteristic bands for N-H stretching at 3227 cm⁻¹, C-H stretching at 2929-3112 cm⁻¹, and C=N stretching at 1536-1589 cm⁻¹. researchgate.net The FT-IR spectrum of 1H-imidazole shows a broad N-H stretching band due to hydrogen bonding. nist.gov In metal complexes of imidazo[1,2-a]pyridine, the vibrational frequencies are shifted upon coordination to the metal ion, providing evidence of the coordination mode. researchgate.net

Table 2: Key FT-IR Absorption Bands for Imidazole and Pyridine Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | N-H stretch | 3227 | researchgate.net |

| C-H stretch | 2929, 2958, 3062, 3112 | researchgate.net | |

| C=N stretch | 1536, 1573, 1589 | researchgate.net | |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine | N-H stretch | 3392 | nih.gov |

| C=N stretch | 1611 | nih.gov | |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine | N-H stretch | 3423, 3085 | nih.gov |

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the determination of the molecular weight of a compound and provides insights into its fragmentation patterns. For this compound, with a molecular formula of C₉H₇N₃O, the expected monoisotopic mass is 173.05891 Da. uni.lu ESI-MS analysis would typically show the protonated molecule [M+H]⁺ at m/z 174.06619. uni.lu

Studies on related pyridine/quinoline derivatives with an imidazole/benzimidazole (B57391) moiety have shown that the molecular ion is often the base peak in the mass spectrum. researchgate.net A common fragmentation pathway for these types of compounds involves the formation of a 2,2'-bipyridine (B1663995) ion fragment at m/z = 157. researchgate.net The fragmentation of protonated prazoles, which contain imidazole and pyridine rings, has been studied in detail, revealing complex rearrangement and cleavage pathways. mdpi.com

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 174.06619 |

| [M+Na]⁺ | 196.04813 |

| [M-H]⁻ | 172.05163 |

| [M+K]⁺ | 212.02207 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Bond Lengths and Angles

Crystallographic studies of metal complexes containing imidazole and pyridine ligands offer valuable insights into their geometric parameters. For example, in a cadmium complex with 4-(1H-imidazol-2-yl)pyridine, the Cd-N bond distance to the pyridine nitrogen is 2.276 Å. The bond lengths and angles within the heterocyclic rings are consistent with their aromatic character. In 1H-imidazole, the C-N bond lengths range from 1.314 Å to 1.382 Å. nist.gov In pyridine, the C-N bond length is approximately 1.340 Å, and C-C bond lengths are around 1.390-1.400 Å. nist.gov

Molecular Planarity and Conformation

The planarity of the imidazole and pyridine rings is a key structural feature. In a cadmium complex of 4-(imidazol-2-yl)pyridine, the dihedral angle between the imidazole and pyridine rings is only 1.6 degrees, indicating an almost planar conformation. In contrast, for 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, the rings deviate from planarity with a dihedral angle of about 7.96 degrees. The conformation of the molecule can be influenced by the substituents and the crystal packing forces.

Intermolecular Interactions in Crystal Lattices (Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

Intermolecular interactions play a crucial role in the solid-state architecture of these compounds. Hydrogen bonding is a dominant interaction, with the N-H group of the imidazole ring acting as a hydrogen bond donor and the nitrogen atoms of both rings acting as acceptors. In the crystal structure of a cadmium complex of 4-(imidazol-2-yl)pyridine, extensive N-H···O, O-H···N, and O-H···O hydrogen bonds create a three-dimensional supramolecular network.

In addition to hydrogen bonding, π-π stacking and C-H···π interactions are also observed. For related compounds, π-π stacking interactions with centroid-to-centroid distances of approximately 3.853 Å have been reported. These non-covalent interactions contribute significantly to the stability of the crystal lattice.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine |

| 2-(4-Methoxyphenyl)pyridine |

| 2,4'-Bipyridine |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine |

| 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine |

| Imidazo[1,2-a]pyridine |

| 4-(1H-imidazol-2-yl)pyridine |

| 1H-imidazole |

| Pyridine |

Ultraviolet-Visible Spectroscopy for Electronic Structure Insights

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chromophores and the types of electronic transitions occurring, such as π→π* and n→π* transitions.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the available literature, the electronic absorption properties can be inferred by examining its constituent chromophores—the pyridine ring and the imidazole-2-carbonyl moiety—and by analyzing the spectra of closely related analogue compounds. The electronic spectrum of this molecule is expected to be a composite of the transitions originating from both the pyridine and the imidazole rings, modified by the electron-withdrawing carbonyl linker.

Detailed research findings on analogous compounds provide a framework for understanding the electronic structure of this compound. For instance, studies on imidazole-2-carbaldehyde, which shares the imidazole-2-carbonyl core, reveal characteristic absorption bands. Imidazole-2-carbaldehyde exhibits a strong absorption peak around 280 nm, which is attributed to the π→π* transition of the conjugated system, and a weaker band at approximately 215 nm. mdpi.com The introduction of a methyl group to the imidazole ring, as in 4-methyl-imidazole-2-carbaldehyde, results in a slight bathochromic (red) shift of these peaks to 282 nm and 217 nm, respectively, due to the electron-donating effect of the methyl group. mdpi.com

The presence of the pyridine ring in this compound is also expected to significantly influence the UV-Vis spectrum. Pyridine itself displays absorption bands corresponding to n→π* and π→π* transitions. The fusion of imidazole and pyridine rings in systems like imidazo[1,5-a]pyridines leads to absorption spectra with multiple bands, typically in the range of 250 nm to 460 nm. unito.it These are generally assigned to π–π* electronic transitions, sometimes with a degree of intramolecular charge-transfer character. unito.it For example, a series of substituted imidazo[1,5-a]pyridines show two primary absorption bands, one between 300–320 nm and another centered around 360–380 nm. unito.it

Furthermore, the electronic spectra of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, another analogue, have been studied both experimentally and computationally, providing further comparative data. researchgate.net The investigation of such analogues helps in building a comprehensive picture of the electronic behavior of the title compound.

The table below summarizes the UV-Vis absorption data for several analogues of this compound, offering a comparative basis for understanding its electronic properties.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Imidazole-2-carbaldehyde | Water | 280, 215 | Not specified | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | 2% Methanol/Water | 282, 217 | Not specified | mdpi.com |

| 3-(4-bromophenyl)-1-phenylH-imidazo[1,5-a]pyridine | Acetonitrile | Not specified | Not specified | unito.it |

| Imidazo[1,5-a]pyridine (B1214698) derivative 1 | Acetonitrile | ~300-320, ~360-380 | > 10⁴ | unito.it |

| 2-(Pyridin-2-yl)-1H-benzo[d]imidazole | Not specified | Not specified | Not specified | researchgate.net |

These findings from related structures suggest that this compound would likely exhibit complex UV-Vis absorption spectra with multiple bands, reflecting the various possible electronic transitions within its aromatic and heterocyclic ring systems. The precise positions and intensities of these bands would be sensitive to the solvent environment and any intermolecular interactions.

Theoretical and Computational Chemistry of 4 1h Imidazole 2 Carbonyl Pyridine Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems like 4-(1H-imidazole-2-carbonyl)pyridine. These methods allow for the precise calculation of the molecule's electronic structure, preferred geometries, and various energetic properties.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound is fundamentally governed by the interplay between the electron-withdrawing pyridine (B92270) ring, the electron-rich imidazole (B134444) ring, and the linking carbonyl group. DFT calculations are commonly used to determine the distribution of electron density and to characterize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically delocalized over the imidazole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly located on the pyridine ring and the carbonyl carbon, highlighting this area as the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Model Pyridyl-Imidazolyl Ketone System

| Molecular Orbital | Energy (eV) | Primary Location |

|---|---|---|

| LUMO | -1.5 | Pyridine Ring, Carbonyl Carbon |

| HOMO | -6.8 | Imidazole Ring |

| HOMO-LUMO Gap | 5.3 | - |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic ketones.

Tautomeric Equilibria and Isomer Energetics of Related Pyridines and Imidazoles

The imidazole moiety of this compound can exist in different tautomeric forms, as the hydrogen atom on the nitrogen can potentially reside on either of the two nitrogen atoms. nih.gov This is a well-documented characteristic of non-symmetrically substituted imidazoles. nih.gov Computational studies can predict the relative energies of these tautomers, thereby determining the most stable form under various conditions.

Table 2: Relative Energies of Imidazole Tautomers in a Substituted System

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| N1-H Tautomer | 0.0 (Reference) |

| N3-H Tautomer | 1.5 - 3.0 |

Note: Data is representative of substituted imidazoles and indicates the typically higher energy of the less stable tautomer.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution on the surface of a molecule. bibliotekanauki.pl It provides a color-coded map where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions represent positive electrostatic potential (electron-poor areas). researchgate.net

For this compound, the MEP map would reveal a strong negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making these sites attractive for electrophiles and hydrogen bond donors. researchgate.netdtic.mil Conversely, the hydrogen atom on the imidazole's nitrogen and the regions around the carbonyl carbon would show a positive potential, indicating their susceptibility to nucleophilic attack. dtic.mil This detailed charge landscape is crucial for understanding intermolecular interactions, such as those involved in crystal packing or binding to a biological target. bibliotekanauki.pl

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this can include investigating its synthesis, degradation, or its reactions with other molecules.

Energy Profiles and Transition State Analysis

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. A key reaction for this compound is the nucleophilic addition to the carbonyl group, a fundamental process in organic chemistry. libretexts.orgpressbooks.pub

Computational analysis can identify the transition state structure for the addition of a nucleophile to the carbonyl carbon. acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For ketones, the presence of two substituents on the carbonyl carbon can sterically hinder the approach of a nucleophile. libretexts.orgpressbooks.pub In this compound, the bulky imidazole and pyridine rings would influence the accessibility of the carbonyl carbon. Transition state analysis provides quantitative insights into these steric and electronic effects. nih.gov

Table 3: Illustrative Activation Energies for Nucleophilic Addition to a Ketone

| Nucleophile | Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|

| Hydride (H-) | 10-15 | Reduction |

| Methyl anion (CH3-) | 15-20 | Grignard-type reaction |

Note: These are typical ranges for activation energies in nucleophilic additions to ketones and serve as an illustration.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving charged or highly polar species, such as the intermediates in a nucleophilic addition to this compound, solvent effects are particularly important. acs.org Polar solvents can stabilize charged transition states and intermediates, thereby lowering the activation energy and accelerating the reaction. acs.org Computational studies can compare reaction pathways in different solvents to predict the optimal conditions for a desired transformation. For instance, the tautomeric equilibrium of the imidazole ring is also sensitive to the solvent environment. acs.org

Ligand-Protein Interaction Studies (Molecular Docking, Binding Mode Analysis)

In the realm of computational chemistry, ligand-protein interaction studies are pivotal for elucidating the mechanisms of action for biologically active molecules. For compounds containing the this compound scaffold and its analogs, molecular docking is a frequently employed technique. nih.govresearchgate.net This in-silico method predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into its potential biological activity. researchgate.net Molecular docking studies for imidazole-pyridine derivatives have been instrumental in understanding their interactions with various enzymes and receptors, thereby guiding the synthesis of more potent and selective agents. researchgate.netjmchemsci.com

These computational approaches are particularly valuable for exploring interactions with targets like lumazine (B192210) synthase, α-glucosidase, and the breast cancer gene 1 (BRCA1) protein, where derivatives of imidazopyridine have shown inhibitory potential. nih.govresearchgate.netjmchemsci.com The primary goal of these studies is to identify and characterize the binding mode of the ligand within the active site of the protein. This involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.govresearchgate.netresearchgate.net The imidazole and pyridine rings are key features, often participating in various noncovalent interactions that are essential for maintaining biological processes. nih.gov

Docking Protocols and Scoring Functions

The successful application of molecular docking relies on robust protocols and accurate scoring functions to evaluate the predicted binding poses. The process typically begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). researchgate.net The protein structure is then prepared for docking, which may involve adding charges and creating a PDBQT file, a format used by some docking software. researchgate.net

Various software suites are utilized for these computational studies. For instance, the VLifeMDS 4.3 Suite, incorporating tools like Biopredicta, has been used to identify the active pocket of target proteins for imidazo[4,5-b] pyridine ligands. nih.gov Another commonly used tool is Glide, which analyzes binding orientations using different precision modes, such as standard precision (SP) and extra precision (XP), to score the docked complexes. jmchemsci.com

The scoring functions are mathematical models used to estimate the binding affinity between the ligand and the protein. These scores, often expressed in units like kcal/mol, help in ranking different ligands or different binding poses of the same ligand. plos.org For example, a docking score of -7.43 kcal/mol was reported for a thiazolo[3,2-a]pyridine derivative against α-amylase, indicating a favorable binding energy. plos.org The selection of the best-docked complex is typically based on the most favorable score (e.g., the lowest binding energy) and a detailed analysis of the binding orientation. jmchemsci.complos.org

Table 1: Docking Software and Protocols for Imidazole-Pyridine Derivatives

| Software/Tool Suite | Target Protein Example | Protocol Details | Scoring/Analysis Metric |

| VLifeMDS 4.3 Suite (Biopredicta) | Lumazine synthase (PDB: 2C92) | Active pocket identification. | Docking score, analysis of H-bonding, hydrophobic, aromatic, and van der Waals forces. nih.gov |

| Glide | Breast cancer gene1 (BRCA1) | Docking in standard precision (SP) and extra precision (XP) modes. | Glide docked score, analysis of binding orientation. jmchemsci.com |

| Generic Docking | α-glucosidase | Protein preparation, charge addition, generation of PDBQT file. | Docking score. researchgate.net |

| Generic Docking | α-amylase | Docking of potent derivatives into the active site. | Binding affinity (kcal/mol), binding scores. plos.org |

Analysis of Key Residue Interactions (e.g., hydrogen bonds, hydrophobic contacts)

A detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site is the cornerstone of understanding its binding mode. For derivatives of the imidazole-pyridine core, several key types of interactions are consistently observed.

Hydrogen Bonds: The nitrogen atoms within the imidazole and pyridine rings, as well as the carbonyl oxygen of this compound, are potent hydrogen bond acceptors. The N-H group on the imidazole ring can also act as a hydrogen bond donor. Studies on related imidazo[4,5-b]pyridines have shown that the –NH– group of the imidazo-pyridine moiety can form hydrogen bonds with aspartate residues, such as Asp1526. researchgate.net In some complexes, hydroxyl groups on substituted phenyl rings form hydrogen bonds with other aspartate residues like Asp1279. researchgate.net

Table 2: Key Residue Interactions for Imidazole-Pyridine Analogs

| Interaction Type | Ligand Moiety | Interacting Protein Residue(s) | Target Protein Example |

| Hydrogen Bond | –NH– of imidazo-pyridine | Asp1526 researchgate.net | Human intestinal maltase-glucoamylase researchgate.net |

| Hydrogen Bond | Hydroxyls of catechol substituent | Asp1279 researchgate.net | Human intestinal maltase-glucoamylase researchgate.net |

| π–π Stacking | Imidazo-pyridine ring | Phe1560 researchgate.net | Human intestinal maltase-glucoamylase researchgate.net |

| Hydrophobic Interaction | Imidazo-pyridine ring | Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, Lys1460 researchgate.net | Human intestinal maltase-glucoamylase researchgate.net |

| Hydrophobic Interaction | Catechol ring substituent | Phe1560, Trp1523, Trp1418, His1584, Tyr1251, Ile1218, Trp1355 researchgate.net | Human intestinal maltase-glucoamylase researchgate.net |

| General Interactions | Imidazo[4,5-b] pyridine ligands | Not specified | Lumazine synthase nih.gov |

Coordination Chemistry and Supramolecular Assembly with 4 1h Imidazole 2 Carbonyl Pyridine Ligands

Design Principles for Metal Chelation by Imidazole-Pyridine Motifs

The design of metal complexes using ligands built from imidazole (B134444) and pyridine (B92270) rings is a cornerstone of modern coordination chemistry. These N-heterocyclic fragments serve as excellent building blocks for creating ligands with tailored electronic and steric properties for specific applications in catalysis, materials science, and bioinorganic chemistry. The imidazole-pyridine motif, as seen in 4-(1H-imidazole-2-carbonyl)pyridine, offers a versatile platform for metal chelation, primarily through the nitrogen atoms of both rings.

The fundamental principle of chelation with these motifs involves the formation of a stable five- or six-membered ring upon coordination to a metal center. In ligands like the isomer 2-(2′-pyridyl)imidazole, the syn orientation of the sp² hybridized nitrogen atoms of the imidazole and pyridine rings facilitates bidentate chelation, creating a stable five-membered ring with the metal ion. researchgate.net This chelating behavior is analogous to that of the well-known 2,2′-bipyridine ligand. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-pyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the final product, leading to either discrete molecular complexes or extended coordination polymers.

Ruthenium(II) Complexes and Their Geometries

While specific studies on Ruthenium(II) complexes with this compound are not extensively documented, the behavior of analogous ligands provides significant insight. For instance, the reaction of Ru(II) with 2-(1H-imidazol-2-yl)pyrimidine, a structurally similar bidentate ligand, yields a complex with a distorted octahedral geometry around the ruthenium center. researchgate.net In the complex mer-tris[2-(1H-imidazol-2-yl-κN)pyrimidine-κN]ruthenium(II), the ligand chelates to the metal, and the resulting structure shows that the Ru-N bonds involving the imidazole nitrogen are shorter than those involving the pyrimidine (B1678525) nitrogen, which can be attributed to the stronger basicity of the imidazole moiety. researchgate.net

For this compound, a reaction with a Ru(II) precursor like [Ru(CO)₂Cl₂]n would likely result in coordination through the more basic imidazole nitrogen or the sterically accessible pyridine nitrogen. researchgate.net Depending on the stoichiometry, the ligand could act as a monodentate linker or bridge Ru(II) centers to form coordination polymers. An octahedral geometry is typically expected for Ru(II) complexes. nih.gov

Table 1: Representative Bond Parameters in a Ru(II) Complex with an Imidazole-Pyrimidine Ligand

| Parameter | Value | Reference |

|---|---|---|

| Geometry | Distorted Octahedral | researchgate.net |

| Ru-N (imidazole) Bond Length | Shorter than Ru-N (pyrimidine) | researchgate.net |

| Ru-N (pyrimidine) Bond Length | Longer than Ru-N (imidazole) | researchgate.net |

Cadmium(II) Coordination Polymers

Cadmium(II) ions are well-known for their flexible coordination sphere, which allows them to adopt various coordination numbers and geometries, making them excellent candidates for the construction of coordination polymers with diverse structures. When reacted with bridging ligands like those derived from imidazole and pyridine, Cd(II) often forms extended one-, two-, or three-dimensional networks. nih.govmdpi.com

For example, the reaction of Cd(II) with the asymmetric ligand 4-[4-(1H-imidazol-1-yl)phenyl]pyridine results in a one-dimensional coordination polymer. nih.gov In this structure, the Cd(II) cation is coordinated by nitrogen atoms from two different ligand molecules, along with oxygen atoms from co-ligands and water, achieving a distorted octahedral geometry. nih.gov The resulting cationic chains are then linked by the co-ligand to form the polymer. nih.gov

Given the bridging potential of this compound, its reaction with Cd(II) salts is highly anticipated to yield coordination polymers. The specific dimensionality and topology of the network would depend on factors such as the choice of anion from the cadmium salt and the solvent system used, which can influence the coordination mode of the ligand and the final geometry around the Cd(II) center. psu.edu

Other Transition Metal Complexes

The versatility of the imidazole-pyridine scaffold allows for the synthesis of complexes with a wide range of other transition metals. The isomer 2-(2′-pyridyl)imidazole has been used to create complexes with Cu(I), Cu(II), and Cr(III). researchgate.net Dichloropalladium(II) complexes with derivatives of 2-(1H-imidazol-2-yl)pyridine have also been synthesized and structurally characterized. researchgate.net These complexes often feature the ligand acting as a bidentate N,N-chelate, leading to discrete mononuclear structures. For this compound, its bridging nature would likely lead to polymeric structures with various transition metals, similar to how other bis(imidazole) or bis(pyridine) ligands form networks with Ag(I) and other metals. mdpi.com

Ligand Field Theory and Electronic Properties of Metal Complexes

Ligand Field Theory (LFT) is essential for describing the electronic structure, bonding, and properties of transition metal complexes. LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. The nitrogen donors of the imidazole and pyridine rings are typically considered σ-donors. The interaction of these ligands with a metal ion removes the degeneracy of the metal's d-orbitals, splitting them into different energy levels.

The magnitude of this splitting (Δ) is influenced by the field strength of the ligand, the metal ion, and its oxidation state. Both pyridine and imidazole are moderately strong field ligands. In an octahedral complex, this splitting can lead to either high-spin or low-spin electronic configurations, which in turn determines the magnetic properties of the complex.

The electronic absorption spectra of these complexes are characterized by ligand-centered (π-π) transitions and metal-to-ligand charge-transfer (MLCT) bands. In a Ru(II) complex with a related 2-(1H-imidazol-2-yl)pyrimidine ligand, an asymmetric absorption band around 421 nm was attributed to MLCT transitions. researchgate.net The energy of these MLCT bands can be tuned by modifying the ligand structure; electron-donating or withdrawing groups on the pyridine or imidazole rings can alter the energy of the ligand's π orbitals, thus shifting the absorption and emission properties of the complex.

Structural Diversity and Coordination Modes in Coordination Polymers

The formation of coordination polymers with varied structures is highly dependent on the geometry and flexibility of the organic ligands. researchgate.netnih.gov Ligands based on imidazole and pyridine are particularly effective in generating structural diversity due to their rigid nature but variable connectivity.

The this compound ligand is expected to exhibit several coordination modes:

Monodentate: Coordination through either the pyridine nitrogen or one of the imidazole nitrogens.

Bridging Bidentate (N,N'): The imidazole nitrogen coordinates to one metal center, while the pyridine nitrogen binds to another, leading to the formation of chains or sheets. This is the most anticipated mode for forming polymers.

Bridging Tridentate (N,O,N'): In addition to the N,N'-bridging, the carbonyl oxygen could potentially coordinate to a metal center, creating a more complex, higher-dimensional network.

The final architecture of the coordination polymer is a result of a combination of factors including the coordination preference of the metal ion, the ligand's inherent geometry, the nature of the counter-anion, and the presence of solvent molecules that can participate in coordination or hydrogen bonding. researchgate.netacs.org For instance, studies on related systems have shown that linear ligands tend to produce 2D structures, while V-shaped or triangular ligands can lead to 3D frameworks. researchgate.net The subtle balance of these interactions allows for the rational design of materials with specific topologies and properties.

Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

Currently, there is no available scientific literature detailing the synthesis, structure, or properties of supramolecular architectures or Metal-Organic Frameworks (MOFs) constructed using the ligand this compound. Extensive searches of chemical databases and scholarly articles did not yield any results for MOFs or coordination polymers specifically employing this compound as a building block.

Catalytic Applications of 4 1h Imidazole 2 Carbonyl Pyridine and Its Metal Complexes

Organocatalysis Mediated by Imidazole-Pyridine Systems

The inherent properties of the imidazole-pyridine skeleton enable its participation in organocatalysis, where the molecule can act as a metal-free catalyst. The mechanism of action in such systems often relies on the ability of the molecule to form specific, non-covalent interactions, such as hydrogen bonds, to activate substrates.

Computational studies, particularly using density functional theory (DFT), have provided insights into how such molecules can catalyze reactions. It is proposed that the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the amide or imidazole (B134444) N-H group can function as a hydrogen bond donor. nih.gov This dual hydrogen-bonding capability allows the catalyst to bind and orient substrates effectively. For instance, in reactions involving keto acids, the pyridine nitrogen can interact with an acidic proton, while the N-H group binds to a carbonyl oxygen of the substrate. nih.gov This simultaneous interaction facilitates the reaction by stabilizing the transition state. The formation of these specific hydrogen bonds is often more energetically favorable than single interactions, highlighting the importance of the bifunctional nature of the imidazole-pyridine scaffold in organocatalysis. nih.gov

Transition Metal Catalysis (e.g., transfer hydrogenation of ketones)

The most prominent catalytic application of 4-(1H-imidazole-2-carbonyl)pyridine and its analogues is as ligands in transition metal complexes. The bidentate nature of these ligands, coordinating to a metal center through the pyridine nitrogen and an imidazole nitrogen, creates stable complexes with a variety of transition metals, including ruthenium, cobalt, copper, and rhenium. researchgate.netacs.orgnih.gov These complexes have proven to be effective catalysts in a range of important organic transformations.

A significant area of application is the catalytic transfer hydrogenation (CTH) of ketones to secondary alcohols, a process with wide industrial relevance. In this reaction, a hydrogen donor, typically an alcohol like 2-propanol or a hydride source like sodium borohydride (B1222165) (NaBH4), is used to reduce the ketone. researchgate.netnih.gov Ruthenium(II) complexes bearing imidazole-pyridine-type carboxamide ligands have shown high activity in the transfer hydrogenation of various ketones. researchgate.net Similarly, cobalt(III) complexes with related imino-N-heterocyclic carbene ligands have demonstrated significant conversions of up to 99% in the CTH of ketones, with high turnover frequencies. acs.org

Beyond ketone hydrogenation, these metal complexes catalyze other key reactions. Rhenium(I) pyridyl-imidazole complexes are effective in the photocatalytic reduction of carbon dioxide (CO2) to formic acid. nih.gov Nickel(II) complexes featuring pyridine-chelated imidazo[1,5-a]pyridine (B1214698) ligands have been developed for the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com Furthermore, copper-catalyzed systems have been employed in C-N bond formation and other cyclization reactions. nih.gov The choice of metal and the specific substituents on the ligand backbone allow for the tuning of the catalyst's activity and selectivity for a desired transformation.

| Catalyst System | Reaction Type | Substrate | Product | Key Performance Metrics | Reference |

|---|---|---|---|---|---|

| Ru(II)-carboxamide complex | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High conversion | researchgate.net |

| Co(III)-imino-NHC complex | Transfer Hydrogenation | Cyclohexanone | Cyclohexanol | 70-99% conversion; TOF up to 1635 h⁻¹ | acs.org |

| Silica-supported Pd | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99.34% conversion; 100% selectivity | nih.gov |

| Re(I)-pyridyl imidazole complex (RC4) | CO₂ Reduction | CO₂ | Formic Acid (HCO₂H) | TON of 844; 86% carbon selectivity | nih.gov |

| Ni(II)-py-ImPy complex | Acrylate Synthesis | Ethylene + CO₂ | Acrylate | Effective catalyst precursor | mdpi.com |

Mechanistic Investigations of Catalytic Cycles (e.g., monohydride pathway)

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For the transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes with imidazole-pyridine type ligands, a "monohydride pathway" has been proposed. researchgate.net This mechanism typically involves the following key steps:

Pre-catalyst activation: The initial complex reacts with a base and the hydrogen donor (e.g., 2-propanol) to form a catalytically active metal-hydride species.

Hydrogen transfer: The ketone substrate coordinates to the metal center and inserts into the metal-hydride bond, forming a metal-alkoxide intermediate.

Product release and catalyst regeneration: The resulting alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

In some systems, the ligand is not just a passive scaffold but an active participant in the catalytic cycle. For cobalt-catalyzed transfer hydrogenation, a mechanism is proposed where the precatalyst is converted to an isopropanol-coordinated species, which then transforms into a metal hydride. acs.org This hydride facilitates the reduction of the ketone, and the product is released after a ligand exchange with the solvent, regenerating the active catalyst. acs.org These investigations often combine experimental techniques (like mass spectrometry and IR spectroscopy) with computational studies to elucidate the structure of intermediates and the energetics of the reaction pathway. acs.org

Catalyst Design and Performance Optimization

The performance of catalysts based on the this compound scaffold can be finely tuned through systematic modifications of the ligand structure and reaction conditions. Research has shown that both electronic and steric factors play a significant role.

For instance, in the photocatalytic reduction of CO2 using Rhenium complexes, attaching electron-withdrawing or electron-donating groups to the imidazole-pyridine ligand has a profound effect on product selectivity. nih.gov A complex with an acceptor-π pendant (RC4) was found to strongly favor the production of formic acid, achieving a high turnover number (TON) of 844, while other variations led to different product distributions. nih.gov

In the context of transfer hydrogenation with Ruthenium complexes, the nature of the counter-ion can also be critical. It was observed that replacing chloride counter-ions with non-coordinating anions like hexafluorophosphate (B91526) (PF6⁻) significantly increased the catalytic activity. whiterose.ac.uk This is attributed to the fact that chloride can compete with the substrate for coordination sites on the metal, thereby inhibiting the reaction. whiterose.ac.uk Optimization of other parameters, such as catalyst loading, base concentration, temperature, and reaction time, is also essential for achieving maximum efficiency. researchgate.netnih.gov

| Factor | Observation | Catalyst System | Reference |

|---|---|---|---|

| Ligand Electronics | An acceptor-π pendant on the ligand (RC4) favored formic acid production over CO in CO₂ reduction. | Re(I)-pyridyl imidazole complexes | nih.gov |

| Counter-ion | Replacing Cl⁻ with PF₆⁻ significantly enhanced catalytic activity in transfer hydrogenation. | Ru(II) complexes with 2,6-di(1H-pyrazol-3-yl)pyridine | whiterose.ac.uk |

| Catalyst Loading | Increasing catalyst concentration can increase reaction rate up to a certain point. | Silica-supported Pd | nih.gov |

| Solvent | Using a hydrogel like HPMC in water can enhance reactant solubility and reaction medium viscosity. | Silica-supported Pd | nih.gov |

Recyclability and Stability of Catalytic Systems

For practical and sustainable applications, the stability of a catalyst and its ability to be recycled are paramount. One of the major challenges in homogeneous catalysis is the separation of the catalyst from the reaction mixture after the transformation is complete. researchgate.net To address this, significant effort has been directed towards immobilizing these catalysts on solid supports.

A common strategy is to anchor the metal complex onto an inorganic support like silica. nih.gov For example, a silica-supported palladium (Pd@SiO2) catalyst has been used effectively in the reduction of acetophenone, demonstrating the feasibility of creating a heterogeneous system that can be more easily recovered and reused. nih.gov Other strategies for catalyst recycling include the use of thermotropic solvents or attaching the catalyst to polymers, which allows for separation through temperature or solubility changes. researchgate.net

The stability of the catalyst under reaction conditions is another critical factor. Some ruthenium complexes used in transfer hydrogenation have shown induction periods, which may suggest that the initial complex decomposes or transforms into the true active species during the reaction. whiterose.ac.uk Understanding these stability issues is key to designing more robust and long-lasting catalysts for industrial applications.

Mechanistic Investigations in Biological Systems Excluding Clinical Aspects

Enzyme Inhibition Mechanisms of Action

The inhibitory properties of 4-(1H-imidazole-2-carbonyl)pyridine and related structures have been observed against several classes of enzymes, including kinases, hydrolases, reductases, and dehydrogenases.

The pyridine (B92270) and imidazole (B134444) moieties are common pharmacophores in kinase inhibitors, often interacting with the ATP-binding site of these enzymes.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1): While direct inhibitory data for this compound against TAK1 is not extensively documented, related imidazole carboxamide compounds have been identified as potent and selective inhibitors of TAK1. nih.govnih.gov These inhibitors function by binding to the kinase domain, preventing the phosphorylation of downstream targets and thereby inhibiting inflammatory signaling pathways. The discovery of 2,4-1H-imidazole carboxamides as selective TAK1 inhibitors highlights the potential of the imidazole core in targeting this kinase. nih.govnih.gov

B-Raf Kinase (BRaf): Pyridinyl imidazole compounds have been identified as dual inhibitors of the BRAF oncogene and mTORC1 signaling in human melanoma cells. mdpi.com These compounds directly inhibit the kinase activity of the BRAF V600E mutant. mdpi.com For instance, pyridinyl imidazole compounds such as SB202190 and SB590885 have demonstrated the ability to suppress the growth and proliferation of melanoma cells. mdpi.com

Kinase insert domain receptor (KDR/VEGFR-2): Pyridine-containing compounds are known to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. wikipedia.orgrsc.org These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the signaling cascade that leads to the formation of new blood vessels. wikipedia.org The general structure of many VEGFR-2 inhibitors includes a pyridine ring, which orients the molecule within the ATP binding pocket.

FLT3/Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have shown potent dual inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. nih.govresearchgate.net These compounds are effective against both wild-type and mutant forms of FLT3, which are often implicated in acute myeloid leukemia (AML). For example, a novel imidazo[4,5-b]pyridine derivative demonstrated potent inhibition of Aurora A and B kinases with IC50 values of 6 nM and 45 nM, respectively, and an IC50 for FLT3 kinase of less than 0.5 nM. researchgate.net The mechanism involves the inhibition of phosphorylation of direct targets like histone H3 for Aurora B and downstream kinases for FLT3. researchgate.net

Table 1: Inhibitory Activity of Pyridinyl Imidazole and Related Compounds against Various Kinases

| Compound Class | Target Kinase | Finding |

|---|---|---|

| Pyridinyl Imidazole Compounds | BRAF V600E | Direct inhibition of kinase activity. mdpi.com |

| Imidazo[4,5-b]pyridine Derivative | Aurora A Kinase | IC50 of 6 nM. researchgate.net |

| Imidazo[4,5-b]pyridine Derivative | Aurora B Kinase | IC50 of 45 nM. researchgate.net |

| Imidazo[4,5-b]pyridine Derivative | FLT3 Kinase | IC50 < 0.5 nM. researchgate.net |

| 2,4-1H-imidazole carboxamides | TAK1 | Identified as potent and selective inhibitors. nih.govnih.gov |

| Pyridine derivatives | VEGFR-2 | Act as competitive inhibitors of the ATP-binding site. wikipedia.org |

Histone Deacetylases (HDACs): While specific data on this compound is limited, pyridine-containing compounds are a known class of HDAC inhibitors. These inhibitors typically work by chelating the zinc ion in the active site of the enzyme, which is essential for its catalytic activity. This chelation prevents the deacetylation of histone proteins, leading to a more open chromatin structure and altered gene expression.

Acetylcholinesterase and Butyrylcholinesterase: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While direct evidence for this compound is scarce, related heterocyclic compounds containing pyridine and imidazole rings have been investigated as cholinesterase inhibitors. For instance, certain uracil (B121893) derivatives have shown mixed-type inhibition of both AChE and BChE with IC50 values in the micromolar range. nih.gov

Lipoxygenase: There is no direct evidence found for the inhibition of lipoxygenase by this compound.

Plasmodium falciparum Dihydrofolate Reductase (DHFR): The inhibition of DHFR is a critical mechanism for antimalarial drugs. While no direct data exists for this compound, computer-aided molecular design studies have proposed 1H-imidazole-2,4-diamine derivatives as potential inhibitors of Plasmodium falciparum DHFR. nih.gov These compounds are designed to interact with key amino acid residues in the active site of the enzyme. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as potential DprE1 inhibitors. nih.gov For example, 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown promising antitubercular activity, with some compounds exhibiting MIC values in the sub-micromolar range against the H37Rv strain. nih.gov

Table 2: Inhibitory and Biological Activity of Imidazole and Pyridine Derivatives against Reductases

| Compound Class | Target Enzyme | Organism | Finding |

|---|---|---|---|

| 1H-imidazole-2,4-diamine derivatives | Dihydrofolate Reductase (DHFR) | Plasmodium falciparum | Proposed as potential inhibitors based on molecular modeling. nih.gov |

| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 | Mycobacterium tuberculosis (H37Rv) | Compounds 5c, 5g, 5i, and 5u identified as potent with MIC values of 0.6, 0.5, 0.8, and 0.7 µmol/L, respectively. nih.gov |

The inhibition of aldehyde dehydrogenases, particularly the ALDH1A isoforms, is a promising strategy for targeting cancer stem cells.

ALDH1A1 and ALDH1A3 Isoenzymes: Imidazo[1,2-a]pyridines, which are structural isomers of the core scaffold of this compound, have been developed as inhibitors of ALDH1A isoforms. mdpi.comnih.gov For example, the imidazo[1,2-a]pyridine (B132010) derivative NR6 has been shown to be a potent and selective competitive inhibitor of ALDH1A3 with an IC50 of 5.3 ± 1.5 µM and a Ki of 3.7 ± 0.4 µM. mdpi.com This compound exhibits high selectivity for ALDH1A3 over the ALDH1A1 and ALDH1A2 isoforms. mdpi.com Other imidazo[1,2-a]pyridine derivatives have also shown inhibitory activity against both ALDH1A1 and ALDH1A3. researchgate.net

Table 3: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against ALDH Isoforms

| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Competitive |

| NR6 | ALDH1A1 | High | High | - |

| NR6 | ALDH1A2 | High | High | - |

Ligand-Target Interactions: Structural Basis of Activity

Understanding the structural basis of how these inhibitors interact with their targets is crucial for the development of more potent and selective compounds.

X-ray crystallography provides detailed insights into the binding modes of inhibitors within the active sites of their target proteins.

Kinase Hinge Binding: The interaction with the hinge region of the kinase domain is a hallmark of many ATP-competitive kinase inhibitors. While a specific co-crystal structure of this compound with a kinase is not available, data from related compounds offer valuable insights. For instance, the crystal structure of an imidazopyridine-based inhibitor bound to Aurora-A kinase (PDB ID: 4b0g) reveals key interactions within the ATP-binding site. pdbj.org Similarly, the discovery of 2,4-1H-imidazole carboxamides as TAK1 inhibitors was aided by X-ray crystallography, which showed a distinct binding mode compared to other TAK1 inhibitors. nih.gov These structures typically show the pyridine or imidazole nitrogen atoms forming hydrogen bonds with the backbone amide groups of the kinase hinge region, a critical interaction for potent inhibition.

Computational Modeling of Binding Modes and Affinities

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. These models provide a theoretical framework to understand the interactions that drive the affinity and specificity of these compounds.

For instance, in the context of anticancer research, hybrid imidazole-pyridine derivatives have been investigated as DNA intercalators. nih.gov Computational docking studies on these compounds with targets like the Dickerson-Drew dodecamer (a DNA duplex) and G-quadruplex DNA have been performed to calculate their binding energies. nih.gov These calculations help in predicting the stability of the ligand-target complex and provide insights into the specific molecular interactions at the binding site.